(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
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Overview
Description
®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further modified with an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step usually involves a substitution reaction where a bromophenyl group is introduced to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperidine ring.
Reduction: This reaction can reduce the bromophenyl group to a phenyl group.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield dehalogenated compounds.
Scientific Research Applications
®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
N-[(4-Chlorophenyl)methyl]piperidin-3-amine dihydrochloride: A similar compound with a chlorine atom instead of a bromine atom.
N-[(4-Methylphenyl)methyl]piperidin-3-amine dihydrochloride: A similar compound with a methyl group instead of a bromine atom.
Uniqueness
®-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the bromophenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(3R)-N-[(4-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUZMBOLTCNPCA-CURYUGHLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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